molecular formula C8H16O3 B106790 Isoamyl lactate CAS No. 19329-89-6

Isoamyl lactate

Cat. No. B106790
CAS RN: 19329-89-6
M. Wt: 160.21 g/mol
InChI Key: CRORGGSWAKIXSA-UHFFFAOYSA-N
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Description

Isoamyl lactate, also known as 3-Methylbutyl 2-hydroxypropanoate, is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da . It is used in a variety of applications, including as a flavoring agent and in the manufacture of cosmetics .


Synthesis Analysis

The microbial biosynthesis of lactate esters, including Isoamyl lactate, has been demonstrated in a study . The process involves the conversion of pyruvate to lactate, which is then converted to lactyl-CoA. An alcohol acyltransferase (AAT) then condenses lactyl-CoA and alcohol to produce the lactate ester .


Molecular Structure Analysis

The molecular structure of Isoamyl lactate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

Isoamyl lactate has a density of 1.0±0.1 g/cm3, a boiling point of 202.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±6.0 kJ/mol and a flash point of 74.0±6.9 °C . The compound has a molar refractivity of 42.3±0.3 cm3 .

Scientific Research Applications

C8H16O3 C_8H_{16}O_3 C8​H16​O3​

and molecular weight of 160.2108, is a compound with several applications in scientific research. Below is a detailed analysis of six distinct applications, each within its own dedicated section.

Flavor and Fragrance Agent

Isoamyl lactate is used as a flavor and fragrance agent due to its fruity odor. It’s commonly added to food products, perfumes, and cosmetics to impart a pleasant scent and taste .

Safety And Hazards

Isoamyl lactate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global Isoamyl Lactate market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . This suggests that there is a growing interest in this compound and its potential applications.

properties

IUPAC Name

3-methylbutyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORGGSWAKIXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858801
Record name Isopentyl lactate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoamyl lactate

CAS RN

19329-89-6
Record name Isoamyl lactate
Source CAS Common Chemistry
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Record name Isopentyl lactate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 3-methylbutyl ester
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Record name Isopentyl lactate
Source EPA DSSTox
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Record name Isopentyl lactate
Source European Chemicals Agency (ECHA)
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Record name ISOAMYL LACTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is isoamyl lactate primarily used for?

A1: Isoamyl lactate finds significant use as a flavoring agent, particularly in the food and beverage industry. Its presence contributes to specific aroma profiles, notably in alcoholic beverages like wine. Research indicates that the type of closure used for wine bottles can influence the concentration of isoamyl lactate, impacting the final sensory experience. [, ]

Q2: Can isoamyl lactate be found naturally?

A2: Yes, isoamyl lactate naturally occurs in various fruits, contributing to their characteristic aromas. This natural presence makes it a desirable flavor additive in food products. []

Q3: How is isoamyl lactate synthesized in a laboratory setting?

A3: Isoamyl lactate is typically synthesized through the esterification of lactic acid with isoamyl alcohol. This reaction is often facilitated by catalysts, with numerous studies exploring efficient catalytic systems. Researchers have investigated various catalysts, including strong acidic cationic exchange resins, titanium sulfate, sodium bisulfate monohydrate, and even vitamin C. [, , , ]

Q4: Are there any studies on optimizing the synthesis of isoamyl lactate?

A4: Yes, multiple research efforts have focused on optimizing the synthesis of isoamyl lactate to enhance yield and efficiency. Factors such as catalyst type and concentration, molar ratio of reactants, reaction time, and temperature have been meticulously studied. For instance, a study highlighted the effectiveness of titanium sulfate as a catalyst, achieving a high esterification yield of 98.38% under optimized conditions. []

Q5: Beyond traditional catalysts, are there alternative approaches to synthesizing isoamyl lactate?

A5: Research explores environmentally friendly alternatives for isoamyl lactate synthesis. One study demonstrated the successful use of vitamin C as a catalyst, offering a greener alternative to conventional strong acids like sulfuric acid. []

Q6: What are the key considerations when choosing a catalyst for isoamyl lactate synthesis?

A6: Catalyst selection significantly impacts the efficiency and environmental impact of isoamyl lactate production. Strong acidic cationic exchange resins, resin-supported Lewis acids, sodium bisulfate monohydrate, solid super acids, heteropoly acids, and molecular sieves are identified as suitable options for this process. []

Q7: Apart from its role as a flavoring agent, are there other applications for isoamyl lactate?

A7: Isoamyl lactate is also investigated for its potential as a green solvent. Research suggests its use in solvent compositions, potentially contributing to more environmentally friendly industrial processes. []

Q8: Are there specific analytical techniques used to study isoamyl lactate?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of isoamyl lactate, particularly in complex mixtures like wine and other beverages. [, , ]

Q9: How do researchers analyze the sensory impact of isoamyl lactate in beverages like wine?

A9: Sensory analysis, often conducted by trained panels, plays a crucial role in evaluating the impact of isoamyl lactate on the aroma profile of wine. These analyses, combined with statistical methods like Principal Component Analysis (PCA), help establish correlations between volatile compounds like isoamyl lactate and specific sensory attributes. [, ]

Q10: Has research explored the relationship between microbial activity and isoamyl lactate production in fermented beverages?

A10: Yes, studies have investigated the role of microorganisms in the production of volatile compounds, including isoamyl lactate, during fermentation. For instance, research on flat peach wine fermentation revealed a correlation between the presence of specific bacterial genera (Fructobacillus, Leuconostoc, Lactobacillus) and the production of isoamyl lactate. These findings highlight the contribution of microbial metabolism to the final aroma profile of fermented beverages. [, ]

Q11: Are there any concerns regarding the stability of isoamyl lactate in different formulations?

A11: While specific data on isoamyl lactate's stability in various formulations is limited in the provided research, it is a crucial aspect to consider, especially in food and beverage applications. Factors such as pH, temperature, and exposure to light can potentially influence its stability over time. []

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